molecular formula C6H14N2O2S B12218546 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylhydrazine

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylhydrazine

Cat. No.: B12218546
M. Wt: 178.26 g/mol
InChI Key: CEOZQBCJLYYRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylhydrazine is a chemical compound with a unique structure that includes a dioxidotetrahydrothiophenyl group and a dimethylhydrazine moiety

Preparation Methods

The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylhydrazine involves several steps. One common method includes the reaction of tetrahydrothiophene with a suitable oxidizing agent to form the dioxidotetrahydrothiophenyl intermediate. This intermediate is then reacted with dimethylhydrazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to its corresponding thiol or sulfide forms.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylhydrazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylhydrazine involves its interaction with specific molecular targets. The compound can modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

Comparison with Similar Compounds

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylhydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-1,1-dimethylhydrazine

InChI

InChI=1S/C6H14N2O2S/c1-8(2)7-6-3-4-11(9,10)5-6/h6-7H,3-5H2,1-2H3

InChI Key

CEOZQBCJLYYRPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC1CCS(=O)(=O)C1

Origin of Product

United States

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